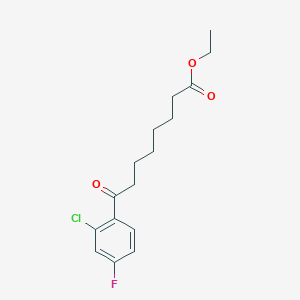

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoate chain, which is further substituted with a 2-chloro-4-fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The 2-chloro-4-fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where 2-chloro-4-fluorobenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

Oxidation: 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid.

Reduction: Ethyl 8-(2-chloro-4-fluorophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate has been investigated for its anticancer properties. A study demonstrated that compounds similar to this one can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The efficacy of such compounds was evaluated through in vitro assays, which showed significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.

Table 1: Antiproliferative Effects of Related Compounds

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| Compound A | A549 | 0.38 | 66.98 |

| Compound B | MDA-MB-231 | 0.39 | 64.2 |

| This compound | A549 | TBD | TBD |

Note: TBD = To Be Determined based on specific experimental results.

Enzyme Engineering

The compound has potential applications in enzyme engineering, particularly in the design of ketoreductases for the synthesis of bulky atorvastatin precursors. Research indicates that engineered enzymes can enhance the enantioselectivity and efficiency of reactions involving prochiral ketones, which are crucial for pharmaceutical synthesis.

Pharmaceutical Development

This compound is being explored as a precursor in the synthesis of multi-functional small molecules that exhibit anti-proliferative effects. The development of such compounds is critical for addressing various cancers and other proliferative diseases.

Case Study 1: In Vivo Efficacy

In a recent study, the in vivo efficacy of a compound structurally related to this compound was assessed using xenograft models. Mice were administered varying doses of the compound, and tumor growth inhibition was measured over time.

Table 2: Tumor Growth Inhibition Data

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Control | - | 0 |

| Compound Treatment | 25 | 37.2 |

| Compound Treatment | 100 | 64.7 |

The results indicated a significant reduction in tumor size compared to control groups, suggesting a promising therapeutic potential.

Case Study 2: Safety Profile Assessment

Another critical aspect of research involves evaluating the safety profile of this compound. In toxicity studies, no significant adverse effects were observed in vital organs at therapeutic doses, although some liver vacuolization was noted at higher doses, indicating the need for further investigation into dose-dependent effects.

Mecanismo De Acción

The mechanism of action of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators such as cytokines. The compound’s effects are mediated through pathways involving Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response .

Comparación Con Compuestos Similares

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

2-Chloro-4-fluorophenol: A simpler phenolic compound with similar substituents on the phenyl ring.

4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with antimicrobial activity.

The uniqueness of this compound lies in its specific ester structure and the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties.

Actividad Biológica

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves the esterification of 8-oxooctanoic acid with ethanol, followed by a Friedel-Crafts acylation reaction to introduce the 2-chloro-4-fluorophenyl group. The use of Lewis acid catalysts like aluminum chloride is common in this process. The compound can undergo various reactions including oxidation, reduction, and substitution, which can yield several derivatives with potentially different biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines by interfering with the signaling pathways mediated by Toll-like receptor 4 (TLR4). This mechanism suggests that this compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

This compound has shown promise as an anticancer agent. In studies involving cancer cell lines, it exhibited cytotoxic effects, leading to apoptosis in treated cells. The compound's ability to induce cell cycle arrest and apoptosis was demonstrated in various cancer models, including lung cancer cells (H2228) and breast cancer cells (MCF-7). The IC50 values for these effects were notably low, indicating a potent anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation.

- Cell Cycle Modulation : It has been shown to arrest the cell cycle at specific phases (G1/S phase), which is crucial for its anticancer effects.

- Induction of Apoptosis : this compound promotes apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| Ethyl Orsellinate | Antitumor, Antiproliferative | Varies by cell line | Cytotoxicity via apoptosis |

| 2-Chloro-4-fluorophenol | Antimicrobial | Higher than this compound | Direct bactericidal action |

| 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | Antimicrobial | Varies | Enzyme inhibition |

The presence of both chloro and fluoro substituents in this compound enhances its lipophilicity and biological activity compared to simpler analogs .

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

- Cancer Cell Lines : In one study, treatment with the compound resulted in a significant decrease in cell viability across multiple cancer cell lines, supporting its potential as a chemotherapeutic agent.

- Inflammation Models : Animal models treated with this compound showed reduced levels of inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory diseases.

Propiedades

IUPAC Name |

ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFO3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(18)11-14(13)17/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGREYJAYVZIBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.